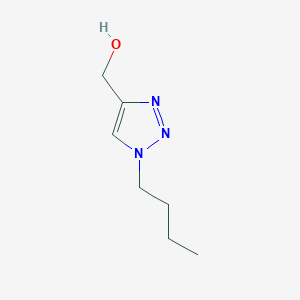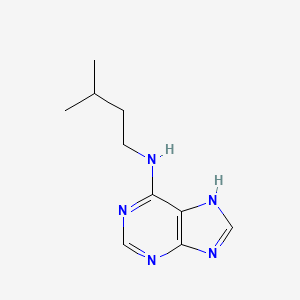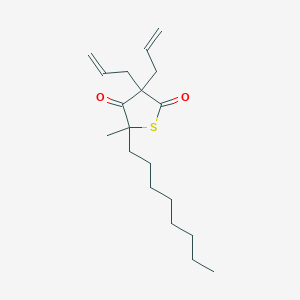
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione is an organic compound with a unique structure that includes a thiolane ring substituted with methyl, octyl, and prop-2-enyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione typically involves the following steps:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a diene and a thiol. The reaction conditions often include the use of a catalyst such as a Lewis acid to facilitate the cyclization process.
Substitution Reactions: The introduction of the methyl, octyl, and prop-2-enyl groups can be achieved through substitution reactions. These reactions may involve the use of alkyl halides and a base to promote the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, bases, and acids are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are being investigated, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways.
Interaction with Cellular Membranes: The compound may interact with cellular membranes, altering their properties and affecting cell function.
Modulation of Signal Transduction Pathways: The compound can modulate signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione: This compound is unique due to its specific substitution pattern and thiolane ring structure.
This compound: Similar compounds include other thiolane derivatives with different substitution patterns, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiolane ring. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
847870-73-9 |
|---|---|
Molekularformel |
C19H30O2S |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
5-methyl-5-octyl-3,3-bis(prop-2-enyl)thiolane-2,4-dione |
InChI |
InChI=1S/C19H30O2S/c1-5-8-9-10-11-12-15-18(4)16(20)19(13-6-2,14-7-3)17(21)22-18/h6-7H,2-3,5,8-15H2,1,4H3 |
InChI-Schlüssel |
AGBIARLSXFYGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C(=O)C(C(=O)S1)(CC=C)CC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


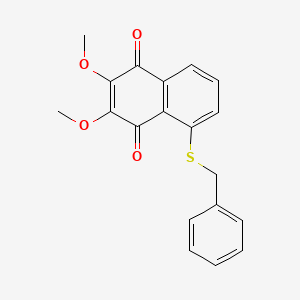
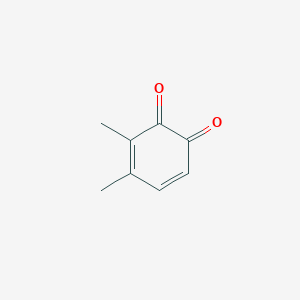
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)

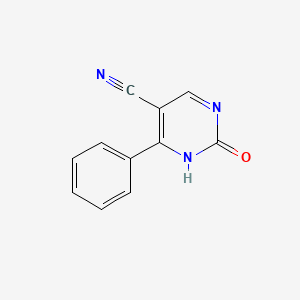
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
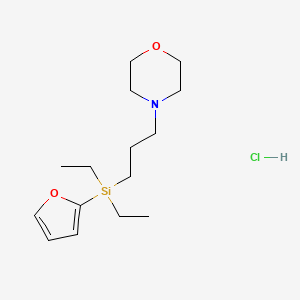
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
